1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone

CAS No.: 252010-03-0

Cat. No.: VC6335295

Molecular Formula: C7H9NOS2

Molecular Weight: 187.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252010-03-0 |

|---|---|

| Molecular Formula | C7H9NOS2 |

| Molecular Weight | 187.28 |

| IUPAC Name | 1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone |

| Standard InChI | InChI=1S/C7H9NOS2/c1-4-6(5(2)9)11-7(10)8(4)3/h1-3H3 |

| Standard InChI Key | PEBZNWZQGFTIPU-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=S)N1C)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

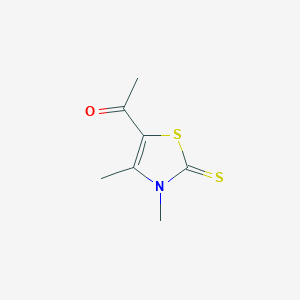

The compound’s molecular formula is C₇H₉NOS₂, with a molecular weight of 187.3 g/mol . Its IUPAC name, 1-(3,4-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-yl)ethan-1-one, reflects the following structural components:

-

A thiazole ring (a five-membered ring containing nitrogen and sulfur atoms).

-

Methyl groups at positions 3 and 4.

-

A thione (C=S) group at position 2.

Table 1: Key Identifiers of 1-(3,4-Dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)ethanone

| Property | Value/Descriptor | Source |

|---|---|---|

| PubChem CID | 753516 | |

| Synonyms | ALBB-032244; MFCD03502173; STK801747 | |

| Molecular Formula | C₇H₉NOS₂ | |

| Molecular Weight | 187.3 g/mol |

Synthesis and Derivative Formation

Core Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions involving thioamide or carbodithioate precursors. For example:

-

Reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with alkyl carbodithioates in 2-propanol yields thiazole derivatives through nucleophilic substitution and ring closure .

-

Alternative pathways involve reacting hydrazinecarbothioamides with hydrazonyl chlorides under reflux conditions, forming thiazole-thiadiazole hybrids .

Functionalization Strategies

The acetyl group at position 5 serves as a reactive site for further derivatization:

-

Condensation with arylhydrazines produces hydrazone derivatives, as demonstrated in the synthesis of pyrazol-3(2H)-one hybrids .

-

Reactions with diazonium salts enable the introduction of azo groups, enhancing structural diversity for pharmacological screening .

Physicochemical Properties

Spectral Characterization

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water. Stability studies indicate degradation under prolonged exposure to light or acidic conditions .

Biological and Pharmacological Relevance

Antimicrobial Activity

Thiazole derivatives bearing thione and acetyl groups have demonstrated broad-spectrum antimicrobial activity. For instance:

-

Analogues with 4-fluorophenyl substituents showed MIC values of 0.125 µg/mL against Staphylococcus aureus .

-

Pyrazole-thiazole hybrids inhibited fungal pathogens like Candida albicans at IC₅₀ values < 1 µM .

Industrial and Material Science Applications

Coordination Chemistry

The thione sulfur acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Co(II). These complexes show catalytic activity in oxidation reactions .

Polymer Additives

Derivatives with arylazo groups are used as light stabilizers in polypropylene and polyethylene, reducing UV-induced degradation .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the acetyl and thione groups could optimize bioactivity.

-

Nanoparticle Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may enhance solubility and targeted delivery .

-

Green Synthesis: Developing solvent-free or microwave-assisted routes to improve yield and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume